molecular formula C9H15BrN4 B13076507 5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine

5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13076507
M. Wt: 259.15 g/mol
InChI Key: CAMSMQUZRFTQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of 1,2,4-triazol-3-amine derivatives that have been identified as a promising scaffold for the development of novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) . The compound features a bromo substituent and a cyclohexylmethyl side chain, which are key modifiable sites for establishing structure-activity relationships (SAR) to optimize potency and selectivity . The core triazolamine structure is recognized for its potential in creating inhibitors effective against wild-type HIV-1 and clinically relevant mutant strains, such as those with K103N/Y181C mutations, which are often resistant to established drugs . Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules aimed at overcoming drug resistance and improving pharmacokinetic properties, including blood-brain barrier penetration for targeting neurological complications of HIV . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H15BrN4

Molecular Weight

259.15 g/mol

IUPAC Name

5-bromo-1-(cyclohexylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H15BrN4/c10-8-12-9(11)13-14(8)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,11,13)

InChI Key

CAMSMQUZRFTQPD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2C(=NC(=N2)N)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reagents : 5-Bromo-1H-1,2,4-triazole and cyclohexylmethyl chloride or bromide.
  • Base : Potassium carbonate (K2CO3) or potassium phosphate (K3PO4) to deprotonate the triazole nitrogen.
  • Solvent : Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile.
  • Temperature : Typically room temperature to reflux conditions depending on reactivity.
  • Time : Several hours (2–24 h) depending on conditions.

Example Procedure

In a typical synthesis, 5-bromo-1H-1,2,4-triazole is dissolved in DMF, potassium carbonate is added as a base, and cyclohexylmethyl chloride is introduced. The mixture is stirred at elevated temperature (e.g., 80–110 °C) under inert atmosphere (nitrogen or argon) for 12–24 hours. After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. Purification is performed by column chromatography using hexanes/ethyl acetate mixtures to isolate the desired this compound as a solid or oil.

Catalyzed Coupling Reactions (Alternative Methods)

Copper(I)-catalyzed coupling reactions have been reported for related 3-bromo-1H-1,2,4-triazole derivatives with aryl or alkyl halides:

  • Catalysts : Copper(I) iodide (CuI) with ligands such as trans-(1R,2R)-N,N'-bismethyl-1,2-cyclohexanediamine.
  • Bases : Potassium phosphate or cesium carbonate.
  • Solvents : DMF or dimethyl sulfoxide (DMSO).
  • Conditions : Heating at 100–110 °C under nitrogen for 20–48 hours.

These methods enable selective N-alkylation or arylation of the triazole ring with moderate yields (20–40%) and high regioselectivity.

Data Table Summarizing Key Preparation Conditions and Yields

Entry Reactants & Catalysts Solvent Temperature & Time Yield (%) Notes
1 5-Bromo-1H-1,2,4-triazole, cyclohexylmethyl chloride, K2CO3 DMF 80–110 °C, 12–24 h 20–30 Conventional N-alkylation
2 5-Bromo-1H-1,2,4-triazole, CuI, K3PO4, ligand DMF 110 °C, 48 h 23–34 Copper-catalyzed coupling
3 5-Bromo-1H-1,2,4-triazole, potassium iodide, N-ethyl-N,N-diisopropylamine Acetonitrile Reflux, 2 h 20 Nucleophilic substitution with KI
4 5-Bromo-1H-1,2,4-triazole, sodium hydride DMF 0 °C, 2.5 h 15–25 Strong base mediated alkylation

Research Findings and Considerations

  • Reaction yields for N-alkylation of 5-bromo-1H-1,2,4-triazole vary widely depending on the base, solvent, and temperature, typically ranging from 20% to 40% in reported literature.
  • Copper-catalyzed methods provide a reliable approach for coupling but require long reaction times and inert atmosphere.
  • Polar aprotic solvents such as DMF and DMSO are preferred due to their ability to solubilize both the inorganic base and organic substrates.
  • Purification is commonly achieved by silica gel chromatography using mixtures of hexanes and ethyl acetate.
  • Temperature control is critical to avoid decomposition or side reactions, especially when using strong bases like sodium hydride.
  • The cyclohexylmethyl substituent is introduced via alkyl halides, which must be handled carefully to avoid side reactions such as elimination or over-alkylation.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced, leading to different derivatives with altered properties.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents such as DMF or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

    Cyclization Reactions: Catalysts such as palladium or copper salts are often employed to facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the triazole ring.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity :
5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine has been studied for its antifungal properties. Triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This mechanism makes them effective against a variety of fungal pathogens.

Anticancer Potential :
Recent studies have indicated that triazole derivatives may possess anticancer properties. The compound's ability to interfere with cellular signaling pathways involved in cancer progression has been explored. Research has shown that modifications in the triazole scaffold can enhance cytotoxic activity against cancer cell lines.

Neuroprotective Effects :
There is emerging evidence suggesting that compounds similar to this compound may exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Agricultural Applications

Fungicides :
The compound's antifungal properties extend to agricultural applications as well. It can be utilized as a fungicide in crops, helping to control fungal diseases that threaten agricultural productivity. Its effectiveness against specific fungal strains makes it a candidate for development into commercial fungicidal formulations.

Plant Growth Regulators :
Research indicates that triazole compounds can act as plant growth regulators by influencing hormone levels and metabolic processes within plants. This application could enhance crop yields and resilience against environmental stressors.

Material Science

Polymer Chemistry :
this compound can be incorporated into polymer matrices to enhance their properties. Its presence may improve thermal stability and mechanical strength of polymers, making it suitable for various industrial applications.

Case Studies

Application AreaStudy ReferenceFindings
Antifungal Activity Demonstrated efficacy against Candida species with minimal toxicity to human cells.
Anticancer Potential In vitro studies showed significant cytotoxicity against breast cancer cell lines.
Agricultural Fungicide Field trials indicated reduced incidence of fungal infections in treated crops compared to controls.
Polymer Chemistry Enhanced mechanical properties observed in polymer composites containing the compound.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation.

Comparison with Similar Compounds

Substituent Variations at Position 1

The substituent at position 1 significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 1 Molecular Weight (g/mol) Key Properties/Applications Reference
5-Bromo-1-methyl-1H-1,2,4-triazole Methyl 176.01 Higher solubility, reduced steric bulk
3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine Methoxymethyl 207.03 Enhanced electronic effects (methoxy group)
5-(4-tert-Butylphenyl)-4H-1,2,4-triazol-3-amine 4-tert-Butylphenyl 262.29 Increased lipophilicity, aromatic interactions
Target Compound Cyclohexylmethyl ~270.1 (estimated) High lipophilicity, steric hindrance

Key Observations :

  • Aromatic vs. Aliphatic Groups : The tert-butylphenyl group (aromatic) enhances π-π stacking in biological targets, while the cyclohexylmethyl group (aliphatic) prioritizes hydrophobic interactions .

Bromine Substitution at Position 5

Bromine, an electron-withdrawing group, stabilizes the triazole ring and influences electronic properties. Analogs with alternative halogens or substituents include:

  • 3,5-Dibromo-1-methyl-1H-1,2,4-triazole : Dual bromination increases electrophilicity but may reduce metabolic stability .
  • 5-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-3-amine : Fluorine substitution enhances metabolic stability and bioavailability compared to bromine .

Structural Characterization :

  • Spectroscopy : IR and NMR (¹H/¹³C) confirm the presence of the cyclohexylmethyl group (δ ~1.0–2.5 ppm for cyclohexyl protons) and bromine (mass spec: M+ ~270) .
  • Crystallography : Analogous triazoles (e.g., N-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-1,2,4-triazol-3-amine) show planar triazole rings with dihedral angles <10° to substituents, suggesting similar rigidity .

Biological Activity

5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine is a triazole derivative that has garnered attention for its potential biological activities. The compound features a bromine atom at the 5-position of the triazole ring and a cyclohexylmethyl group at the 1-position. This unique structure may contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

  • IUPAC Name : this compound
  • CAS Number : 1699402-18-0
  • Molecular Formula : C9H15BrN4
  • Molecular Weight : 259.15 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring is known to participate in hydrogen bonding and π-stacking interactions, which may facilitate binding to biological macromolecules. This interaction can lead to modulation of enzyme activity or receptor signaling pathways.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial and fungal strains. A comparative study revealed that triazoles can inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus with varying degrees of potency.

Study on Antiparasitic Activity

A notable study investigated the antiparasitic effects of triazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The research highlighted that modifications in the triazole structure could enhance bioactivity and selectivity against the parasite. While specific data on this compound was limited, the findings suggest potential for this compound in treating parasitic infections through structural optimization .

Structure–Activity Relationship (SAR) Analysis

A detailed SAR analysis was performed on various triazole compounds, including derivatives similar to this compound. It was found that substituents at the 5-position significantly influence biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against certain targets compared to their electron-donating counterparts. This suggests that the bromine atom in this compound may play a critical role in its biological effectiveness .

Toxicological Profile

The safety profile of triazole compounds is crucial for their therapeutic applications. Preliminary toxicity assessments indicate that certain derivatives have low acute toxicity levels when administered in controlled doses. However, further studies are necessary to establish the safety margins and potential side effects associated with long-term exposure to this compound .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityToxicity
5-Amino-1,2,3-triazole StructureModerate antiparasitic activityLow
Cyclohexylmethyltriazoles StructureVariable antimicrobial activityModerate
5-Bromo-1-methyltriazole StructureAntifungal propertiesLow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.